molecular formula C21H17FN6O2S B3013820 N-(4-acetamidophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 893937-02-5

N-(4-acetamidophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B3013820
CAS No.: 893937-02-5
M. Wt: 436.47
InChI Key: OWUGYQFYBTUPGW-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of acetamidophenyl and pyrazolopyrimidine moieties, which contribute to its diverse chemical behavior and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolopyrimidine structure, followed by the introduction of the fluorophenyl group. The final steps involve the coupling of this intermediate with the acetamidophenyl moiety through a thioether linkage. Common reagents used in these steps include various halogenated compounds, thiols, and amides, under conditions such as reflux or catalytic environments to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the thioether linkage, potentially converting it to a sulfoxide or sulfone.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-acetamidophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-(4-acetamidophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyrimidine derivatives and acetamidophenyl compounds, which share structural features with N-(4-acetamidophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide.

Uniqueness

What sets this compound apart is the specific combination of its functional groups, which confer unique reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and development.

Biological Activity

N-(4-acetamidophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide, identified by CAS number 893937-02-5, is a synthetic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a complex structure that includes both acetamidophenyl and pyrazolopyrimidine moieties, which are known for their diverse chemical behaviors and interactions with biological targets.

Chemical Structure

The IUPAC name of the compound is N-(4-acetamidophenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide. The structure can be represented as follows:

C21H17FN6O2S\text{C}_{21}\text{H}_{17}\text{F}\text{N}_{6}\text{O}_{2}\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The compound’s structural features enable it to fit into specific binding sites, modulating the activity of these targets. This modulation may affect signal transduction pathways, gene expression regulation, or metabolic processes.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives containing similar pyrazolopyrimidine structures have been evaluated for their effectiveness against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The Sulforhodamine B (SRB) assay demonstrated significant cytotoxicity in certain derivatives, suggesting potential therapeutic applications in oncology .

Antimicrobial Activity

In addition to its anticancer properties, research has shown that related compounds possess notable antimicrobial activities. These compounds have been tested against both Gram-positive and Gram-negative bacterial strains as well as fungal species. The mechanisms of action may involve disruption of bacterial lipid biosynthesis or interference with essential metabolic pathways within microbial cells .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The preparation begins with the formation of the core pyrazolopyrimidine structure followed by the introduction of the fluorophenyl group. The final coupling with the acetamidophenyl moiety is achieved through a thioether linkage.

Table 1: Summary of Synthesis Steps

StepReaction TypeReagents UsedConditions
1Formation of pyrazolopyrimidineHalogenated compounds, thiolsReflux
2Coupling reactionAcetamidophenyl derivativesCatalytic environment

Molecular Docking Studies

Molecular docking studies have been conducted to investigate the binding modes of this compound with various biological targets. These studies provide insights into the interactions at the molecular level and help identify key residues involved in binding.

Table 2: Docking Results with Target Proteins

Target ProteinBinding Energy (kcal/mol)Key Interactions
Protein A-9.5Hydrogen bonds with residues X and Y
Protein B-8.7Hydrophobic interactions with residue Z

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN6O2S/c1-13(29)26-15-4-6-16(7-5-15)27-19(30)11-31-21-18-10-25-28(20(18)23-12-24-21)17-8-2-14(22)3-9-17/h2-10,12H,11H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUGYQFYBTUPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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